GSK-114

TNNI3K kinase selectivity off-target profiling

Standard TNNI3K inhibitors lack matched negative controls, confounding phenotypic interpretation. GSK-114 solves this: a 4-anilinoquinazoline chemical probe with crystallographically validated inactive analog (compound 15) for rigorous target deconvolution. - Biochemical IC50: 25 nM; 40x selective vs B-Raf (IC50=1000 nM) - Defined off-target profile (6-7 kinases at 1 µM) vs GSK-854 - Rat oral PK published (poDNAUC=0.18 µg·h/mL; Fu=20.2%) - Derivatization-tolerant SAR map (dimethylamine/methoxy positions available for probe conjugation)

Molecular Formula C19H23N5O4S
Molecular Weight 417.5 g/mol
Cat. No. B15612316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-114
Molecular FormulaC19H23N5O4S
Molecular Weight417.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H23N5O4S/c1-20-29(25,26)12-6-7-16(24(2)3)15(8-12)23-19-13-9-17(27-4)18(28-5)10-14(13)21-11-22-19/h6-11,20H,1-5H3,(H,21,22,23)
InChIKeyYUSROMRPOFFTMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK-114: TNNI3K Inhibitor Overview


GSK-114 is a 4-anilinoquinazoline small-molecule inhibitor of cardiac troponin I-interacting kinase (TNNI3K), developed by GlaxoSmithKline as a chemical probe for elucidating TNNI3K biology [1]. It exhibits a biochemical IC50 of 25 nM against TNNI3K and a 40-fold selectivity window over the related kinase B-Raf (IC50 = 1000 nM) [1]. GSK-114 belongs to the 4-anilinoquinazoline chemotype, which is structurally and pharmacologically distinct from later-generation 4,6-diaminopyrimidine TNNI3K inhibitors such as GSK-854 [2]. The compound has been co-crystallized with B-Raf (PDB: 4YHT) and its kinase selectivity profile has been characterized both in a focused panel and in a broad KINOMEscan® screen (>400 human kinases) [1][3].

Chemical probe for TNNI3K pathway studies
Reported kinome selectivity with characterized off-target profile
Oral PK parameters available for in vivo study design
Structurally matched negative control (compound 15) available

Why GSK-114 Is Irreplaceable


TNNI3K inhibitors currently available for research span at least three distinct chemotypes—4-anilinoquinazolines (e.g., GSK-114), 4,6-diaminopyrimidines (e.g., GSK-854, GSK-329), and diarylureas—each of which exhibits a fundamentally different off-target kinase fingerprint [1][2]. GSK-114 and GSK-854, despite sharing TNNI3K as their primary target, differ in their hinge-binding motifs and consequently engage divergent sets of secondary kinases: GSK-114 hits 7 off-targets including ACK1, GAK, MEK5, PDGFRB, and STK36 at 1 µM, whereas GSK-854 shows only ZAK/MLTK as a significant off-target at 100 nM [3]. Furthermore, a matched negative-control analog of GSK-114 (compound 15, bearing a methyl group in the hinge-binding region) has been explicitly characterized and shown to be completely devoid of TNNI3K activity, a tool that has no direct counterpart in the GSK-854 series [2]. These chemotype-driven selectivity differences mean that substituting one TNNI3K inhibitor for another without re-validation will confound target- vs. off-target-mediated biological interpretations and invalidate cross-study comparisons.

Chemotype-dependent off-target profiles
4-anilinoquinazoline and 4,6-diaminopyrimidine TNNI3K inhibitors engage divergent secondary kinases; substituting one for another may shift polypharmacology and confound phenotype interpretation.
Absence of matched negative control
Only the GSK-114 series provides a structurally validated, inactive analog (compound 15) for target deconvolution; other TNNI3K inhibitors lack this essential chemical biology tool.
Non-transferable PK characterization
Oral PK parameters reported for GSK-114 are chemotype-specific; full oral exposure metrics are not uniformly available for other TNNI3K inhibitor classes, complicating cross-chemotype in vivo study design.

GSK-114: Head-to-Head Evidence


Off-Target Kinase Profiles by Chemotype

GSK-114 (4-anilinoquinazoline) exhibits a defined and narrow off-target profile comprising 7 kinases (ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, ZAK) when screened at 1 µM against >400 human kinases in the KINOMEscan® assay [1][2]. In contrast, the later-generation 4,6-diaminopyrimidine inhibitor GSK-854 (TNNI3K IC50 < 10 nM) shows only a single significant off-target (ZAK/MLTK) when tested at 100 nM, and GSK-329 (TNNI3K IC50 = 10 nM) hits 11 off-targets (Axl, DDR2, Flt1, Flt3, Flt4, KDR, Mer, MuSK, PTK5, TAO2, TAO3) at 100 nM [3]. The number, identity, and kinase family distribution of off-targets are entirely non-overlapping beyond ZAK, which is shared by GSK-114 and GSK-854. This means the three inhibitors are not functionally interchangeable as 'TNNI3K inhibitors'—each confers a distinct polypharmacology signature that will produce different biological phenotypes in cellular and in vivo models.

Off-target profiles
Head-to-head
GSK-114: 7 kinases at 1 µM (incl. B-Raf, MEK5); GSK-854: 1 kinase (ZAK); GSK-329: 11 kinases
Chemotype-specific polypharmacology interpretation context
Off-target sets non-overlapping beyond ZAK; profile drives phenotypic readout
TNNI3K kinase selectivity off-target profiling chemical probe

TNNI3K Biochemical Potency Comparison

GSK-114 inhibits TNNI3K with an IC50 of 25 nM in a biochemical enzymatic assay, as reported in the original characterization paper and independently confirmed in a subsequent SAR study [1][2]. GSK-854, a structurally distinct 4,6-diaminopyrimidine inhibitor, achieves an IC50 of <10 nM against TNNI3K, representing at least a 2.5-fold improvement in potency [3]. GSK-329, also a 4,6-diaminopyrimidine, has a TNNI3K IC50 of 10 nM [4]. At the other end of the spectrum, the 4-anilinoquinazoline compound 6O has a TNNI3K IC50 of 410 nM, approximately 16-fold weaker than GSK-114 [4]. GSK-114 therefore occupies an intermediate potency position: sufficiently potent for robust target engagement in cellular and in vivo models, yet not so potent as to risk complete target saturation that can obscure dynamic biological responses.

TNNI3K IC50
Reported
25 nM
Reported intermediate potency; assay potency context
GSK-854:
Kinome-wide selectivity
Cross-study comparable
GSK-114: IC50 >1 µM for 99% of 294 kinases; 6 hits in >400-kinase screen. GSK-854: >100-fold selectivity over 96% of kinome.
Both broadly selective; metrics not directly comparable
Different reporting frameworks (IC50 threshold vs. %inhibition) limit numerical comparison
Rat oral PK
Reported
poDNAUC 0.18 µg·h/mL, Cmax 130 ng/mL, t1/2 3.6 h, Fu 20.2%
Supports oral in vivo study design
Full oral PK parameters characterized; comparator PK data incomplete
Negative control availability
Class-level inference
GSK-114: matched inactive compound 15 (crystallographically validated). Other TNNI3K inhibitors: no matched negative control reported.
Enables TNNI3K-specific target deconvolution
Compound 15 abolishes TNNI3K activity; residual weak MEK5/GAK binding
SAR: pharmacophore contributions
Class-level inference
N-methylbenzenesulfonamide removal: ~250-fold potency loss; dimethylamine removal: ~5-fold loss; 7-methoxy removal: ~4-fold loss
Sulfonamide dominates affinity; tolerant exit vectors for derivatization
SAR map guides linker attachment; not transferable to diaminopyrimidine chemotype
TNNI3K IC50 biochemical potency target engagement

Kinome-Wide Selectivity: GSK-114 vs. GSK-854

When profiled at 1 µM against a panel of 294 human kinases, GSK-114 demonstrated IC50 values >1 µM for 291 of 294 kinases (99% of the panel), with only TNNI3K, B-Raf, and one additional kinase showing sub-1 µM activity [1]. A subsequent independent KINOMEscan® screen (>400 kinases) confirmed that GSK-114 hit only 6 kinases (plus TNNI3K) at 1 µM: MEK5, STK36, ZAK, GAK, PDGFRB, and BRAF [2]. GSK-854, by comparison, showed >100-fold selectivity over 96% of 294 tested kinases (282/294 showed ≤50% inhibition at 1 µM) [3]. While both compounds achieve broad kinome selectivity, the analytical frameworks differ: GSK-114's selectivity is reported as an IC50 threshold (>1 µM for 99% of kinases), while GSK-854's is reported as a fold-selectivity criterion (>100-fold over 96% of kinases). Direct numerical comparison of these metrics is not possible without access to the underlying %inhibition or Kd values for all kinases in both panels.

Kinome-wide selectivity
Cross-study comparable
GSK-114: IC50 >1 µM for 99% of 294 kinases; 6 hits in >400-kinase screen. GSK-854: >100-fold selectivity over 96% of kinome.
Both broadly selective; metrics not directly comparable
Different reporting frameworks (IC50 threshold vs. %inhibition) limit numerical comparison
kinome selectivity KINOMEscan polypharmacology chemical probe criteria

Oral Pharmacokinetics for In Vivo Studies

GSK-114 demonstrates adequate oral exposure in rat to support in vivo pharmacology studies, with key PK parameters reported as: dose-normalized oral AUC (poDNAUC) = 0.18 µg·h/mL, Cmax = 130 ng/mL at a 2 mg/kg oral dose, terminal half-life (t1/2) = 3.6 hours, and unbound fraction in rat plasma (Fu) = 20.2% [1]. This PK profile was explicitly cited by the original authors as sufficient 'to enable its use in cellular and in vivo studies' [1]. GSK-854 has also been characterized in rat PK, with reported clearance (Cl) = 14 mL/min/kg, but a complete side-by-side PK comparison (identical dose, route, and formulation) between GSK-114 and GSK-854 has not been published [2]. GSK-114's PK data therefore represent the most comprehensively reported oral exposure parameters for the 4-anilinoquinazoline TNNI3K inhibitor class.

Rat oral PK
Reported
poDNAUC 0.18 µg·h/mL, Cmax 130 ng/mL, t1/2 3.6 h, Fu 20.2%
Supports oral in vivo study design
Full oral PK parameters characterized; comparator PK data incomplete
oral bioavailability pharmacokinetics in vivo rat PK

Matched Negative Control: Compound 15

A critical differentiator for GSK-114 is the existence of a structurally matched, fully characterized negative-control analog. Compound 15, which differs from GSK-114 solely by the addition of a methyl group in the quinazoline hinge-binding region, shows complete loss of TNNI3K inhibitory activity [1]. In KINOMEscan® profiling of compound 15, only MEK5 and GAK were identified as residual off-targets, with significantly weaker activity than GSK-114 [1]. Small-molecule crystal structures of GSK-114 and related quinazolines have been solved, confirming that the hinge-binding methyl group in compound 15 sterically blocks the critical hinge interaction without altering overall molecular conformation [1]. No equivalent structurally matched, crystallographically validated negative control has been reported for GSK-854 or GSK-329. This paired probe/negative-control set is essential for rigorous chemical biology studies where the TNNI3K-dependent component of a biological response must be isolated from off-target effects.

Negative control availability
Class-level inference
GSK-114: matched inactive compound 15 (crystallographically validated). Other TNNI3K inhibitors: no matched negative control reported.
Enables TNNI3K-specific target deconvolution
Compound 15 abolishes TNNI3K activity; residual weak MEK5/GAK binding
negative control chemical probe hinge-binding SAR

Structural Determinants of TNNI3K Potency

A focused SAR study of 4-anilinoquinazoline analogs of GSK-114 revealed that the N-methylbenzenesulfonamide group is the dominant driver of TNNI3K potency, rather than the quinazoline hinge-binding motif alone [1]. Removal of the N-methylbenzenesulfonamide (yielding compound 20) resulted in an approximately 250-fold loss in potency compared to GSK-114 (IC50 ≈ 6.25 µM vs. 25 nM) [1]. In contrast, removal of the dimethylamine substituent on the aniline ring (compound 2) produced only a 5-fold loss of activity, and elimination of the 7-methoxy group (compound 16) led to a 4-fold loss [1]. This SAR signature—where the sulfonamide extension dominates affinity—is unique to the 4-anilinoquinazoline chemotype and has no parallel in the 4,6-diaminopyrimidine series (GSK-854/GSK-329), where hinge-binding interactions are driven primarily by the aminopyrimidine core [2]. This mechanistic distinction has practical consequences: solvent-exposed modifications to the sulfonamide region of GSK-114 may be tolerated for linker attachment or property optimization without abolishing target engagement, whereas modifications to the hinge-binding heterocycle are highly constrained.

SAR: pharmacophore contributions
Class-level inference
N-methylbenzenesulfonamide removal: ~250-fold potency loss; dimethylamine removal: ~5-fold loss; 7-methoxy removal: ~4-fold loss
Sulfonamide dominates affinity; tolerant exit vectors for derivatization
SAR map guides linker attachment; not transferable to diaminopyrimidine chemotype
structure-activity relationship N-methylbenzenesulfonamide TNNI3K quinazoline

GSK-114: Optimal Research Applications


Paired Probe Sets for Target Deconvolution

When a research program requires unambiguous attribution of a cardiac phenotype to TNNI3K inhibition—rather than to off-target kinase engagement—GSK-114 is the only TNNI3K inhibitor for which a structurally matched, crystallographically validated, completely inactive negative control (compound 15) has been published [1]. Parallel treatment with GSK-114 (active, IC50 = 25 nM) and compound 15 (inactive, no TNNI3K inhibition) allows the TNNI3K-dependent component of any biological response to be isolated from secondary pharmacology. This paired approach conforms to best-practice chemical probe guidelines and is not achievable with GSK-854 or GSK-329 due to the absence of a validated negative control for those chemotypes.

Oral Dosing in Rodent Cardiac Models

GSK-114's rat oral PK parameters (poDNAUC = 0.18 µg·h/mL, Cmax = 130 ng/mL at 2 mg/kg p.o., t1/2 = 3.6 h, Fu = 20.2%) have been explicitly reported and deemed adequate by the originating authors to support in vivo pharmacology [1]. These fully characterized PK values allow prospective dose selection and exposure modeling for oral dosing regimens in rodent models of cardiac hypertrophy, heart failure, or ischemia/reperfusion injury, where TNNI3K has been genetically implicated [2]. The availability of complete oral PK annotation distinguishes GSK-114 from other TNNI3K inhibitors for which only partial or non-oral PK data have been disclosed.

Chemical Derivatization for Probe Development

The SAR data for the GSK-114 chemotype demonstrate that the N-methylbenzenesulfonamide group drives the majority of binding affinity (~250-fold contribution), while the dimethylamine and quinazoline C6/C7 methoxy positions are relatively tolerant to modification (only 4–5-fold potency loss upon removal) [1]. This SAR map guides rational derivatization: the dimethylamine and methoxy positions can serve as exit vectors for linker attachment (e.g., biotin, fluorophores, or E3 ligase recruiting elements for PROTAC design) without abolishing TNNI3K engagement, whereas the sulfonamide and hinge-binding quinazoline must be preserved. No equivalent derivatization-tolerant SAR map has been published for GSK-854 or GSK-329.

Phenotypic Screening with Polypharmacology

GSK-114 engages 6–7 off-target kinases (ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, ZAK) at its screening concentration of 1 µM, a profile that has been independently confirmed by two separate kinome-wide profiling studies [1][2]. In phenotypic screening campaigns, this defined polypharmacology can be advantageous: the off-target contributions to any observed phenotype can be systematically deconvoluted using the matched negative control (compound 15) and/or selective inhibitors of individual off-targets. In contrast, GSK-854's single reported off-target (ZAK/MLTK at 100 nM) offers less information content for multi-target phenotypic interpretation and may create a misleading impression of absolute target specificity [3].

Application
Selection Property
Validation Focus
Target deconvolution studies
Structurally matched negative-control pair
TNNI3K-dependent phenotype isolation
In vivo cardiac pharmacology (oral)
Complete oral PK characterization
Exposure-model interpretation and dose modeling
Chemical probe derivatization
SAR-defined tolerant modification sites
Linker attachment without disrupting target engagement
Phenotypic screening campaigns
Defined off-target kinase profile
Polypharmacology deconvolution with negative control

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